molecular formula C9H9Cl2NO2 B1346965 2-chloroethyl N-(3-chlorophenyl)carbamate CAS No. 587-56-4

2-chloroethyl N-(3-chlorophenyl)carbamate

Cat. No. B1346965
CAS RN: 587-56-4
M. Wt: 234.08 g/mol
InChI Key: GYJQWEIGUGMFMU-UHFFFAOYSA-N
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Description

2-Chloroethyl N-(3-chlorophenyl)carbamate, also known as chloroethylcarbamate, is a synthetic compound used in research laboratories as a tool to study the biochemical and physiological effects of certain drugs. Its unique structure and properties make it an ideal compound for studying drug metabolism and the mechanisms of action of various drugs.

Scientific Research Applications

  • Chemical Properties and Reaction Behavior : 2-Chloroethyl N-(3-chlorophenyl)carbamate, along with its derivatives, has been studied for its chemical properties and reactions. For instance, tertiary 2-haloethylamine derivatives of this compound cyclize at neutral pH to form an aziridinium ion, which has been found to cause alkylation of muscarinic receptors in the rat cerebral cortex and show selectivity and irreversible action, making it potentially useful in studies of muscarinic receptors (Ringdahl et al., 1990).

  • Agricultural Applications : This compound has also been used in agriculture, particularly in the treatment of potato tubers. For instance, post-harvest application of Isopropyl-N (3-chlorophenyl) carbamate significantly reduced the degradation of starch in potatoes stored in an evaporative cooling chamber, indicating its potential as a preservative (Khurana et al., 1985).

  • Herbicide Degradation and Environmental Impact : The degradation process of herbicides containing this compound has been investigated. For example, the alkaline hydrolysis of the herbicide Barban, containing 4-chloro-2-butynyl N-(3-chlorophenyl)carbamate, leads quantitatively to 3-chloroaniline, indicating a specific hydrolysis pathway that is relevant to environmental studies (Bergon et al., 1987).

  • Nanoparticle Development for Agricultural Applications : The compound has been studied in the context of developing nanoparticles for the sustained release of agricultural fungicides. This research indicates its potential use in more controlled and environmentally sustainable agricultural practices (Campos et al., 2015).

  • Enzymatic Hydrolysis : Research has shown that enzymes from certain soil bacteria can hydrolyze phenylcarbamate herbicides, including isopropyl N-(3-chlorophenyl) carbamate, indicating its potential role in soil biodegradation processes (Kearney & Kaufman, 1965).

properties

IUPAC Name

2-chloroethyl N-(3-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-4-5-14-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJQWEIGUGMFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207398
Record name 2-Chloroethyl n-(3-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloroethyl N-(3-chlorophenyl)carbamate

CAS RN

587-56-4
Record name CEPC
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Record name CEPC
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Record name 2-Chloroethyl n-(3-chlorophenyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROETHYL N-(3-CHLOROPHENYL)CARBAMATE
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Record name 2-CHLOROETHYL (3-CHLOROPHENYL)CARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are "transfer factors" and how might they be involved in the bacterial degradation of herbicides like chlorpropham?

A1: "Transfer factors" are a broad term, but in the context of bacterial degradation, they likely refer to mobile genetic elements like plasmids. These plasmids can carry genes that encode enzymes capable of breaking down specific molecules, including herbicides like chlorpropham []. Bacteria can share these plasmids, effectively transferring the ability to degrade herbicides to other bacteria in the environment. This process can contribute to the natural attenuation of herbicides in ecosystems.

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